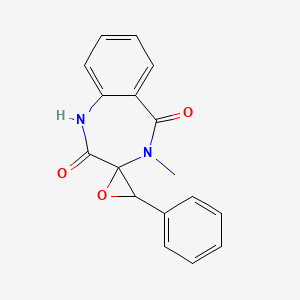

(-)-Cyclopenin

Description

Historical Context of Natural Product Discovery

The history of natural product discovery is marked by the isolation of numerous bioactive compounds from biological sources, including plants, animals, and microorganisms. Fungi, in particular, have been a rich source of diverse secondary metabolites with significant applications in medicine and other fields. The investigation into fungal metabolites gained considerable momentum with the discovery of penicillin from the Penicillium genus. Cyclopenin was identified as a metabolic product of Penicillium cyclopium in the mid-20th century, contributing to the growing understanding of the chemical capabilities of filamentous fungi. npatlas.orgbioaustralis.com Early research focused on its isolation and structural elucidation. npatlas.orgstudiesinmycology.org

Mycological Origins and Ecological Relevance

Cyclopenin is predominantly known as a secondary metabolite produced by certain fungal species, primarily within the genera Penicillium and Aspergillus. The production of such compounds is often influenced by the ecological niche of the producing organism.

Academic research has identified several fungal species capable of producing cyclopenin. Notable producers include:

Penicillium cyclopium Westling npatlas.orgstudiesinmycology.org

Penicillium aurantiogriseum nih.govresearchgate.net

Penicillium corymbiferum

Aspergillus sp. SCSIOW2 sigmaaldrich.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net

Penicillium polonicum MCCC3A00951 sigmaaldrich.comumk.plmdpi.comresearchgate.netnih.govnih.gov

Penicillium citrinum TDPEF34 mdpi.comresearchgate.netnih.govjst.go.jpx-mol.net

Aspergillus versicolor XZ-4 mdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com

These species belong to fungal genera widely recognized for their ability to produce a variety of secondary metabolites.

The producing fungal strains have been isolated from a range of environmental niches, highlighting the widespread distribution and ecological relevance of cyclopenin production. These niches include:

Deep Marine-Derived Fungi: Aspergillus sp. SCSIOW2 was isolated from deep marine sediment. sigmaaldrich.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net

Hydrothermal Vent Crab-Associated Fungi: Aspergillus versicolor XZ-4 was found associated with hydrothermal vent crabs. mdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com Fungi, including Aspergillus and Penicillium species, have been isolated from hydrothermal vents, which are extreme deep-sea environments. mdpi.complos.org

Endophytic Fungi: Penicillium citrinum TDPEF34 was identified as an endophyte isolated from the root of a Date Palm tree (Phoenix dactylifera). mdpi.comresearchgate.net Endophytic fungi, residing within plant tissues, are known producers of diverse bioactive compounds, including cyclopenin. mdpi.comresearchgate.netnih.govdntb.gov.ua

Mangrove Sediment: Penicillium polonicum MCCC3A00951 was isolated from sediment of a mangrove forest. umk.plmdpi.comresearchgate.netnih.govnih.gov

The isolation of cyclopenin-producing fungi from such varied environments underscores the ecological adaptability of these microorganisms and the potential roles of cyclopenin in these diverse habitats.

Research has detailed the isolation and characterization of cyclopenin and related compounds from these sources. For instance, studies on Aspergillus sp. SCSIOW2 from deep marine sediment led to the isolation of cyclopenin and cyclopenol, which showed inhibitory activities against inflammatory mediators. sigmaaldrich.comnih.govnih.govmdpi.comresearchgate.net Similarly, investigations into Aspergillus versicolor XZ-4 from hydrothermal vent crabs resulted in the isolation of cyclopenin derivatives. mdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com Penicillium citrinum TDPEF34, an endophytic fungus, has been studied for cyclopenin analogues with potential inhibitory activity against SARS-CoV-2 Mpro. mdpi.comresearchgate.netnih.govjst.go.jpx-mol.net Penicillium polonicum MCCC3A00951 from mangrove sediment was found to produce cyclopenin with influenza neuraminidase inhibition activity. sigmaaldrich.comumk.plmdpi.comresearchgate.netnih.govnih.gov

Here is a summary of some producing organisms and their isolation sources:

| Fungal Species | Isolation Source | Reference(s) |

| Penicillium cyclopium | Not explicitly detailed in snippets | npatlas.orgstudiesinmycology.org |

| Penicillium aurantiogriseum | Not explicitly detailed in snippets | nih.govresearchgate.net |

| Aspergillus sp. SCSIOW2 | Deep marine sediment | sigmaaldrich.comresearchgate.netnih.govnih.govmdpi.comresearchgate.net |

| Penicillium polonicum MCCC3A00951 | Mangrove forest sediment | sigmaaldrich.comumk.plmdpi.comresearchgate.netnih.govnih.gov |

| Penicillium citrinum TDPEF34 | Date Palm tree root (Endophyte) | mdpi.comresearchgate.netnih.govjst.go.jpx-mol.net |

| Aspergillus versicolor XZ-4 | Hydrothermal vent crab-associated fungus | mdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.netmdpi.com |

| Penicillium echinulatum CONTIG4 | Deep-sea sediments of the Gulf of Mexico | semanticscholar.org |

| Penicillium polonicum H175 | Mangrove-derived sediment | nih.gov |

| Aspergillus versicolor SH0105 | Mariana Trench sediment (Deep-sea) | nih.gov |

Further detailed research findings related to the production and isolation of cyclopenin from specific strains highlight the ongoing academic interest in this compound and its natural sources. For example, the study on Penicillium citrinum TDPEF34 detailed the bio-guided isolation process that led to the identification of cyclopenins as potential SARS-CoV-2 Mpro inhibitors. mdpi.comresearchgate.netnih.gov Similarly, the research on Penicillium polonicum MCCC3A00951 provided details on its isolation from mangrove sediment and the subsequent identification of cyclopenin as a potent influenza neuraminidase inhibitor with an IC50 value of 5.02 μM. sigmaaldrich.comumk.plmdpi.comresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

20007-87-8 |

|---|---|

Formule moléculaire |

C17H14N2O3 |

Poids moléculaire |

294.30 g/mol |

Nom IUPAC |

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1 |

Clé InChI |

APLKWZASYUZSBL-PBHICJAKSA-N |

SMILES isomérique |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4 |

SMILES canonique |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin, |

Origine du produit |

United States |

Cyclopenin Biosynthesis: Pathways and Enzymology

Precursor Incorporation and Initial Assembly

The foundational structure of cyclopenin is derived from two amino acid precursors, anthranilate and phenylalanine, which are assembled through a nonribosomal peptide synthesis mechanism. This process leads to the formation of a crucial intermediate, cyclopeptine.

Anthranilate and Phenylalanine Utilization in Nonribosomal Peptide Synthesis

The biosynthesis of cyclopenin is initiated by the condensation of anthranilic acid and L-phenylalanine. This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS), which activates and links the two precursor molecules. NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome and mRNA template. In the case of cyclopenin biosynthesis, the NRPS machinery is responsible for the formation of the initial dipeptide bond that constitutes the core of the benzodiazepine (B76468) ring system.

Cyclopeptine as a Key Intermediate

The product of the initial condensation of anthranilate and phenylalanine is the benzodiazepine alkaloid, cyclopeptine. Cyclopeptine serves as a pivotal intermediate in the biosynthetic pathway leading to cyclopenin. Its formation represents the first committed step in the synthesis of this class of alkaloids in Penicillium cyclopium. The structure of cyclopeptine provides the foundational framework upon which subsequent enzymatic modifications will occur to yield cyclopenin.

Enzymatic Transformations Leading to Cyclopenin

Following the synthesis of cyclopeptine, a series of enzymatic reactions, including synthesis, dehydrogenation, epoxidation, and hydroxylation, are required to convert it into cyclopenin. These transformations are catalyzed by a suite of specialized enzymes.

Cyclopeptine Synthetase Activity

Cyclopeptine synthetase is the key enzyme responsible for the initial step in the benzodiazepine alkaloid biosynthesis in several fungal species. It is classified as a non-ribosomal peptide synthase. This enzyme catalyzes the ligation of anthranilate and L-phenylalanine to form cyclopeptine. The reaction also requires ATP and S-adenosyl-L-methionine.

| Enzyme | EC Number | Reaction |

|---|---|---|

| Cyclopeptine Synthetase | 6.3.2.40 | 2 ATP + S-adenosyl-L-methionine + anthranilate + L-phenylalanine → cyclopeptine + 2 AMP + 2 diphosphate + S-adenosyl-L-homocysteine |

Dehydrogenation and Epoxidation by Flavoenzymes (e.g., Cyclopeptine Dehydrogenase, Dehydrocyclopeptine Epoxidase)

Once cyclopeptine is formed, it undergoes a dehydrogenation reaction catalyzed by the flavoenzyme cyclopeptine dehydrogenase . This enzyme introduces a double bond into the benzodiazepine ring system, converting cyclopeptine into dehydrocyclopeptine.

Subsequently, another flavoenzyme, dehydrocyclopeptine epoxidase , catalyzes the epoxidation of dehydrocyclopeptine. This step involves the addition of an oxygen atom across the newly formed double bond, creating an epoxide ring. This epoxidation is a critical step in the formation of the final cyclopenin structure.

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Dehydrogenation | Cyclopeptine Dehydrogenase | Cyclopeptine | Dehydrocyclopeptine |

| Epoxidation | Dehydrocyclopeptine Epoxidase | Dehydrocyclopeptine | Cyclopenin |

Regiospecific Hydroxylation Events (e.g., Cyclopenin m-Hydroxylase, Cytochrome P450 VdoD)

The final step in the biosynthesis of some cyclopenin-related compounds involves a regiospecific hydroxylation. The enzyme responsible for the meta-hydroxylation of cyclopenin to produce cyclopenol has been identified as cyclopenin m-hydroxylase nih.gov. More specifically, research has identified this enzyme as the cytochrome P450 enzyme VdoD nih.gov.

In Penicillium palitans, VdoD is responsible for the meta-hydroxylation of the monoalkylated benzene (B151609) ring of cyclopenin nih.gov. This hydroxylation event leads to the formation of cyclopenol. Feeding experiments with cyclopenin into a transformant expressing vdoD confirmed this conversion nih.gov. This demonstrates the crucial role of cytochrome P450 monooxygenases in diversifying the structures of benzodiazepine alkaloids.

Bioconversion and Downstream Metabolites

The biosynthetic journey of cyclopenin does not end with its formation. It serves as a crucial precursor to other important secondary metabolites through enzymatic modifications.

Cyclopenase-Mediated Rearrangement to Quinoline Alkaloids (e.g., Viridicatins)

A key transformation in the metabolic fate of cyclopenin is its conversion into quinoline alkaloids, such as viridicatin. This rearrangement is catalyzed by the enzyme cyclopenase, which has been identified in fungi like Penicillium viridicatum. The enzymatic reaction results in the production of viridicatin along with the release of methylamine and carbon dioxide. This bioconversion is a critical step in the diversification of the benzodiazepine alkaloid pathway, leading to the formation of structurally distinct and biologically active compounds.

Mechanisms of Ring Contraction and Product Formation

The conversion of the benzodiazepine structure of cyclopenin to the quinoline core of viridicatin involves a fascinating and complex ring contraction. The proposed mechanism for this rearrangement is initiated by the removal of the NH-proton in the cyclopenin molecule, which facilitates a base-catalyzed transformation.

From a conformational standpoint, it is suggested that cyclopenin adopts a boat-like conformation. This specific three-dimensional arrangement allows for the close proximity of the C-10 and C-5a atoms, a critical requirement for the subsequent bond reorganization. This proximity is thought to facilitate the formation of a transient tricyclic intermediate. The collapse of this intermediate then leads to the expulsion of a methyl isocyanate unit, which subsequently hydrolyzes to methylamine and carbon dioxide, and the formation of the stable quinoline ring system of viridicatin. The active site of cyclopenase is believed to possess both acidic and basic functionalities that facilitate this intricate chemical transformation by imposing a specific conformation on the cyclopenin substrate.

Genetic Determinants of Cyclopenin Biosynthesis

The production of cyclopenin is encoded within the fungal genome in a dedicated set of genes, known as a biosynthetic gene cluster (BGC). This cluster contains all the necessary genetic information for the synthesis of the precursor molecule and its subsequent modifications.

Identification of Biosynthetic Gene Clusters (BGCs)

Recent genomic investigations have led to the identification of the biosynthetic gene cluster responsible for the production of cyclopenin and its downstream derivative, viridicatol, in Penicillium palitans. Fungal BGCs for secondary metabolites typically consist of genes encoding the core biosynthetic enzymes, tailoring enzymes (such as oxygenases and transferases), transporters, and regulatory proteins. The identification of this specific cluster provides a genetic roadmap for understanding and potentially manipulating the production of these alkaloids.

| Putative Gene | Proposed Function |

| cpnA | Nonribosomal Peptide Synthetase (NRPS) |

| cpnB | Monooxygenase |

| cpnC | Dehydrogenase |

| cpnD | Cytochrome P450 monooxygenase |

| cpnE | Transporter |

| cpnF | Transcription factor |

Nonribosomal Peptide Synthetase (NRPS) Gene Involvement

At the heart of the cyclopenin biosynthetic gene cluster lies a gene encoding a Nonribosomal Peptide Synthetase (NRPS). These large, modular enzymes are responsible for the assembly of peptide-based natural products without the use of ribosomes. The biosynthesis of cyclopenin is initiated by the activation of its amino acid precursors: anthranilic acid, L-phenylalanine, and L-methionine.

The cyclopenin NRPS is a dimodular enzyme. The first module is responsible for the activation and incorporation of anthranilic acid, while the second module activates and incorporates L-phenylalanine. Each module is further subdivided into specific domains that carry out distinct functions:

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent modules.

Methyltransferase (M) domain: A specific tailoring domain within the second module that is responsible for the N-methylation of the phenylalanine residue, using S-adenosyl methionine as the methyl donor.

Thioesterase (TE) or Reduction (R) domain: Located at the C-terminus of the final module, this domain is responsible for the release of the fully assembled dipeptide and its cyclization to form the benzodiazepine ring structure of cyclopenin.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The expression of the cyclopenin biosynthetic gene cluster and the activity of the encoded enzymes are tightly regulated to ensure efficient production of the metabolite in response to specific developmental and environmental cues.

Post-Translational Regulation: Following their synthesis, the activity of the biosynthetic enzymes can be further modulated through post-translational modifications. These modifications can include phosphorylation, glycosylation, or proteolytic cleavage, which can alter the enzyme's conformation, activity, localization, or stability. For example, the activation of NRPS enzymes requires the post-translational attachment of a 4'-phosphopantetheine cofactor to the T domain, a reaction catalyzed by a phosphopantetheinyl transferase. While specific post-translational modifications regulating the cyclopenin biosynthetic enzymes have yet to be fully elucidated, it is expected that such mechanisms play a crucial role in fine-tuning the metabolic flux through the pathway.

Synthetic Strategies for Cyclopenin and Its Analogs

Total Synthesis Approaches to the Cyclopenin Core Structure

The total synthesis of cyclopenin has been a subject of significant interest, primarily focusing on the construction of its characteristic 1,4-benzodiazepine-2,5-dione core. Various synthetic strategies have been developed, often involving the cyclization of linear dipeptide precursors.

Another notable strategy utilizes the reaction of N-carboxy α-amino acid anhydrides with Boc-anthranilic acid. This approach also leads to the formation of the benzodiazepine (B76468) ring system with satisfactory yields, offering an alternative and efficient route to the cyclopenin core africaresearchconnects.com. The synthesis of related 1,5-benzodiazepine-2-ones has also been achieved through the solid-phase synthesis of a large combinatorial library, demonstrating the adaptability of these synthetic methodologies for generating diverse molecular scaffolds africaresearchconnects.com.

Palladium-catalyzed reactions have emerged as a powerful tool in the synthesis of benzodiazepine derivatives. For instance, the intramolecular Buchwald-Hartwig reaction has been successfully employed for the synthesis of substituted 1,4-benzodiazepin-2,5-diones from precursors prepared via the Ugi four-component reaction mdpi.com. This highlights the utility of modern catalytic methods in constructing the complex heterocyclic systems found in natural products like cyclopenin.

The table below summarizes some of the key synthetic approaches to the benzodiazepine core structure.

| Starting Materials | Key Reaction | Product | Reference |

| Boc-anthranilic acid and α-amino acid methyl esters | Dipeptide formation and cyclization | 1,4-benzodiazepine-2,5-dione | africaresearchconnects.com |

| N-carboxy α-amino acid anhydrides and Boc-anthranilic acid | Reaction and cyclization | 1,4-benzodiazepine-2,5-dione | africaresearchconnects.com |

| Ugi four-component reaction products | Intramolecular Buchwald-Hartwig reaction | Substituted 1,4-benzodiazepin-2,5-diones | mdpi.com |

Directed Synthesis of Cyclopenin Derivatives and Structural Analogs

The development of synthetic routes to cyclopenin derivatives and structural analogs is essential for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. These efforts typically involve the modification of the core benzodiazepine scaffold or the introduction of various substituents.

A common strategy for generating analogs is the derivatization of pre-formed heterocyclic scaffolds on a solid phase. This approach allows for the high-throughput synthesis of libraries of related compounds, facilitating the rapid exploration of chemical space around the cyclopenin core researchgate.net. For instance, the 3-amino-1,5-benzodiazepine-2-one scaffold has been prepared in solution and then attached to a resin, allowing for the subsequent diversification at the 5-aniline and 3-amine positions to create a 10,000-member library africaresearchconnects.com.

C-H functionalization logic has also been applied to guide the synthesis of complex analogs. This modern synthetic strategy allows for the direct modification of C-H bonds, providing a concise route to novel structures that would be difficult to access through traditional methods. For example, this approach has been used in the synthesis of a carbacyclopamine analog, demonstrating its potential for creating structurally unique derivatives of natural products beilstein-journals.orgnih.gov.

The synthesis of a new series of 1,4-benzodiazepine-2,5-diones structurally related to cyclopenin has been reported, with these compounds showing potent and reversible anticholinesterase activity researchgate.net. This highlights the potential of synthetic modification to imbue the cyclopenin scaffold with new biological functions.

The following table provides examples of synthetic approaches for generating cyclopenin derivatives.

| Core Scaffold | Derivatization Strategy | Resulting Analogs | Reference |

| 3-amino-1,5-benzodiazepine-2-one | Solid-phase synthesis with diversification at two positions | 10,000-member combinatorial library | africaresearchconnects.com |

| Cyclopamine | C-H functionalization | Carbacyclopamine analog | beilstein-journals.orgnih.gov |

| 1,4-benzodiazepine-2,5-dione | Synthesis of a new series with varied substituents | Potent anticholinesterase agents | researchgate.net |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the construction of complex natural products like cyclopenin. While the total chemoenzymatic synthesis of cyclopenin has not yet been fully realized, several studies have demonstrated the potential of enzymes in the synthesis of related benzodiazepine structures.

An enzyme-assisted method has been developed for the synthesis of benzodiazepine glucuronides. This approach utilizes microsomal UDP-glucuronosyltransferase (UGT) from swine liver to catalyze the glucuronidation of hydroxybenzodiazepines, yielding products that are not accessible through standard synthetic procedures nih.govresearchgate.net. This demonstrates the utility of enzymes in performing specific and challenging transformations on the benzodiazepine scaffold.

The biosynthesis of cyclopenin and the related alkaloid cyclopenol in Penicillium cyclopium has been studied, providing insights into the enzymatic machinery responsible for their formation nih.gov. Understanding these biosynthetic pathways can inform the development of future chemoenzymatic strategies. For instance, the enzymatic conversion of cyclopenin to viridicatin is a known transformation, suggesting the presence of enzymes that can act on the cyclopenin core.

Although not directly applied to cyclopenin, the broader field of chemoenzymatic synthesis of natural products is rapidly advancing. Multi-enzyme cascades and the combination of chemical and enzymatic steps are being used to construct complex molecules with high efficiency and stereoselectivity chemistryviews.orgnih.govmdpi.com. These advancements pave the way for the future development of a chemoenzymatic route to cyclopenin and its analogs.

The table below highlights key findings in the application of enzymes to benzodiazepine-related synthesis.

| Enzyme/System | Substrate | Product | Significance | Reference |

| Swine liver microsomal UGT | Hydroxybenzodiazepines | Benzodiazepine-O-glucuronides | Access to synthetically challenging metabolites | nih.govresearchgate.net |

| Penicillium cyclopium enzymes | Biosynthetic precursors | Cyclopenin and Cyclopenol | Elucidation of the natural biosynthetic pathway | nih.gov |

Molecular Mechanisms of Cyclopenin S Biological Activities

Enzyme Inhibition Studies and Molecular Interactions

Cyclopenin and its analogues have been investigated for their ability to inhibit various enzymes, demonstrating a potential to modulate critical biological processes.

A significant area of research has been the potential of cyclopenin and its analogues to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. A 2021 study involving the bio-guided isolation of compounds from Penicillium citrinum identified a series of cyclopenin analogues with notable inhibitory activity against SARS-CoV-2 Mpro. nih.gov

The study revealed that cyclopenin, along with its related compounds, exhibited promising in vitro inhibitory activity. Molecular docking and dynamic simulations suggested that these compounds achieve stable binding within the active site of the enzyme through multiple hydrogen bonds and hydrophobic interactions. nih.gov The IC50 values for cyclopenin and its active analogues are presented in the table below.

| Compound | SARS-CoV-2 Mpro IC50 (µM) |

| Cyclopenin (Conformers S- and R-isomers) | 0.40 ± 0.01 |

| Cyclopenol | 0.89 ± 0.02 |

| Cyclopeniol | 0.39 ± 0.04 |

| Reference: | El-Sayed, et al. (2021). nih.gov |

These findings underscore the potential of the cyclopenin scaffold as a basis for the development of potent viral protease inhibitors. nih.gov

Cyclopenin has also been identified as a potent inhibitor of influenza neuraminidase, an essential enzyme for the release of new virus particles from infected cells. A study published in 2021 reported the isolation of cyclopenin from the marine-derived fungus Penicillium polonicum and evaluated its anti-influenza neuraminidase activity. tandfonline.com

The research demonstrated that cyclopenin exhibits significant inhibitory effects on this viral enzyme. The study determined a specific IC50 value, highlighting its potential as a lead compound for the development of new anti-influenza agents. tandfonline.com

| Compound | Influenza Neuraminidase IC50 (µM) |

| Cyclopenin | 5.02 |

| Reference: | Song, et al. (2021). tandfonline.com |

Intracellular Signaling Pathway Perturbations

Beyond direct enzyme inhibition, the broader class of compounds to which cyclopenin is related, cyclopentenone prostaglandins (B1171923), has been shown to perturb key intracellular signaling pathways involved in inflammation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. While direct studies on cyclopenin's regulation of this pathway are limited, research on cyclopentenone prostaglandins (cyPGs) provides valuable insights. These molecules are known to be potent anti-inflammatory agents that can interfere with the NF-κB signaling cascade. nih.gov

Studies have shown that cyPGs can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB. This action is mediated through the direct inhibition of the IκB kinase (IKK) complex. nih.gov By inhibiting IKK, cyPGs prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression. nih.govnih.gov Although these findings are for the broader class of cyPGs, they suggest a potential mechanism by which cyclopenin, due to structural similarities, might exert anti-inflammatory effects.

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. A study on secondary metabolites from the mangrove ecosystem-derived fungus Penicillium spp. revealed that certain compounds isolated from these fungi exhibited significant inhibitory activity on NO production in RAW264.7 cell lines. mdpi.com For instance, one compound showed an IC50 value of 37.01 µM for the inhibition of NO production. mdpi.com

While this study did not specifically investigate cyclopenin, it demonstrates that metabolites from Penicillium species can modulate nitric oxide production. The interplay between NO and prostaglandins is complex, with NO being able to activate cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. researchgate.net Given the anti-inflammatory properties of related cyclopentenone prostaglandins, it is plausible that cyclopenin could also influence nitric oxide signaling, although direct experimental evidence is currently lacking.

Inflammatory Cytokine Expression Modulation (e.g., IL-1β, IL-6, iNOS)

The inflammatory cascade is a complex biological process involving the coordinated release of various signaling molecules, including cytokines. Among these, IL-1β and IL-6 are pivotal pro-inflammatory cytokines that play a central role in both acute and chronic inflammatory conditions. nih.gov iNOS is an enzyme responsible for the production of nitric oxide (NO), a molecule with diverse physiological and pathological roles, including its function as a pro-inflammatory mediator. nih.gov Research into the anti-inflammatory potential of various compounds often focuses on their ability to suppress the expression of these key molecules.

The general mechanism for the expression of these inflammatory mediators involves the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). biomolther.org Upon stimulation by inflammatory signals such as LPS, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for pro-inflammatory cytokines and enzymes like iNOS. nih.gov Therefore, compounds that inhibit the NF-κB signaling pathway are often effective in reducing the expression of IL-1β, IL-6, and iNOS. biomolther.org

Hypothetical Modulatory Effects of Cyclopenin on Inflammatory Cytokines

Based on the known mechanisms of other anti-inflammatory compounds, the potential effects of cyclopenin on inflammatory cytokine expression can be hypothesized. The following table outlines the potential impact of cyclopenin on the expression of IL-1β, IL-6, and iNOS, along with the common cellular models and inducers used in such studies. It is crucial to note that this data is illustrative and based on general findings in the field of anti-inflammatory research, as direct experimental data for cyclopenin is limited.

| Cytokine/Enzyme | Cellular Model | Inducer | Potential Effect of Cyclopenin |

| IL-1β | Murine Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Downregulation of mRNA and protein expression |

| IL-6 | Human Periodontal Ligament Cells | Lipopolysaccharide (LPS) | Reduction in secretion levels |

| iNOS | Murine Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Suppression of protein and mRNA expression |

Detailed Research Findings (Illustrative)

To provide a clearer understanding of how a compound might modulate these inflammatory markers, we can look at research on other molecules. For example, studies on the compound pristimerin (B1678111) demonstrated a dose-dependent suppression of LPS-induced NO and prostaglandin (B15479496) E2 generation, which was correlated with the downregulation of iNOS and cyclooxygenase-2 (COX-2) expression in RAW 264.7 macrophages. nih.gov Similarly, the release of pro-inflammatory cytokines like TNF-α and IL-6 was also inhibited. nih.gov The underlying mechanism was linked to the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Another example is the effect of buddlejasaponin IV, which was found to reduce LPS-induced levels of iNOS and COX-2 proteins, as well as the mRNA expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages. nih.gov This inhibition was attributed to the prevention of NF-κB activation through the inhibition of IκB-α degradation. nih.gov

While these findings are not directly on cyclopenin, they provide a framework for how a potential anti-inflammatory compound might exert its effects on the expression of IL-1β, IL-6, and iNOS. Future research is necessary to specifically elucidate the molecular mechanisms of cyclopenin in modulating these critical inflammatory mediators.

Structure Activity Relationship Sar Investigations of Cyclopenin

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule that are responsible for its interaction with a specific biological target. For cyclopenin, the key pharmacophoric elements are distributed across its complex, three-dimensional structure. While specific and detailed pharmacophore models for cyclopenin are not extensively documented in publicly available research, inferences can be drawn from the SAR of the broader class of benzodiazepines and related fungal alkaloids.

The core structure of cyclopenin, a 1,4-benzodiazepine, is a well-established pharmacophore in medicinal chemistry, known for its interaction with the GABAA receptor. Key features of the benzodiazepine (B76468) pharmacophore generally include:

An aromatic or heteroaromatic ring (the 'A' ring of the benzodiazepine system).

A proton-accepting group, typically the C2-carbonyl oxygen.

A second aromatic ring (the C5-phenyl group).

Specific steric bulk and conformational arrangement of these features.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of most chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. Cyclopenin possesses multiple stereocenters, and its specific three-dimensional arrangement is critical for its biological function.

The naturally occurring (-)-cyclopenin has a defined absolute stereochemistry. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. Although specific comparative studies of the enantiomers of cyclopenin are not widely reported, it is a fundamental principle that the precise spatial orientation of the phenyl group, the oxirane ring, and the benzodiazepine core is crucial for optimal interaction with its biological target.

Design and Evaluation of Modified Cyclopenin Scaffolds (e.g., 7-methoxy cyclopenin derivatives)

The systematic modification of the cyclopenin scaffold is a logical step in exploring its SAR and developing new analogs with improved properties. Based on the extensive research into the SAR of synthetic benzodiazepines, specific positions on the benzodiazepine ring are known to be amenable to substitution to modulate activity.

One such position is the 7-position of the benzene (B151609) ring. In many classical benzodiazepines, the introduction of an electron-withdrawing group at this position enhances anxiolytic and anticonvulsant activity. Conversely, the introduction of an electron-donating group, such as a methoxy (B1213986) group, could have a different effect on the electronic properties of the aromatic ring and, consequently, on the binding affinity and efficacy of the molecule.

While the synthesis and biological evaluation of 7-methoxy cyclopenin derivatives have not been specifically detailed in the available literature, such modifications represent a rational approach to SAR studies. The synthesis of a series of derivatives with varying substituents at the 7-position would allow for a systematic investigation of the electronic and steric requirements for activity at this position.

The evaluation of such modified cyclopenin scaffolds would involve a battery of in vitro and in vivo assays to determine their biological activity profile. For instance, if the primary target of cyclopenin is the GABAA receptor, binding assays and functional assays measuring chloride ion influx would be appropriate. If, as some research suggests, cyclopenin has other biological activities, such as antimicrobial or antitumor effects, then relevant assays for these activities would be employed.

The data from these evaluations would be crucial for building a comprehensive SAR model for the cyclopenin class of compounds. This model would, in turn, guide the future design of more potent and selective analogs for therapeutic development. The lack of extensive public data on such modified scaffolds suggests that this is a fertile area for future research in medicinal chemistry and natural product synthesis.

Advanced Analytical Methodologies in Cyclopenin Research

High-Resolution Mass Spectrometry for Structural Characterization and Metabolomics (e.g., HRESIMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of cyclopenin and its analogues, providing highly accurate mass measurements essential for determining elemental composition and identifying unknown metabolites. researchgate.netthermofisher.com Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) allow for the precise determination of the molecular formula of cyclopenin by measuring its mass-to-charge ratio (m/z) with sub-ppm accuracy. researchgate.netnih.gov This level of precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

In the context of metabolomics, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for profiling cyclopenin and related compounds in complex biological matrices, such as fungal extracts. researchgate.netnih.gov This approach enables the comprehensive analysis of all detectable metabolites in a sample (untargeted metabolomics), which can reveal the presence of novel cyclopenin derivatives or provide insights into its biosynthetic pathway. researchgate.netnih.gov Fragmentation analysis using tandem mass spectrometry (MS/MS) on high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provides additional structural information by breaking down the parent molecule and analyzing the resulting fragment ions. nih.govnih.gov This data is critical for confirming the identity of known cyclopenins and for the structural elucidation of new analogues isolated from natural sources. nih.govresearchgate.net

Below is a table summarizing the mass spectral data for cyclopenin.

| Parameter | Value | Technique | Significance |

| Molecular Formula | C₁₇H₁₄N₂O₃ | HRMS | Confirms the elemental composition. |

| Precursor m/z [M-H]⁻ | 293.0932 | LC-ESI-ITFT | Provides the mass of the deprotonated molecule for identification in negative ion mode. nih.gov |

| Fragmentation Mode | HCD | MS/MS | Generates characteristic fragment ions for structural confirmation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of cyclopenin in solution. springernature.comnih.gov While HRMS provides the elemental composition, NMR reveals the precise arrangement of atoms and their connectivity, allowing for the unambiguous determination of the molecule's complex three-dimensional structure.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. slideshare.netencyclopedia.pub The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum help to identify the different types of protons and their neighboring atoms. slideshare.net

Two-dimensional (2D) NMR techniques are employed to overcome the complexities and spectral overlap often found in 1D spectra of molecules like cyclopenin. nih.gov These experiments provide correlation data between different nuclei, which is crucial for assembling the molecular structure piece by piece. nih.gov

Key 2D NMR experiments used in cyclopenin research include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, providing critical information about the molecule's stereochemistry and conformation.

Together, these NMR techniques allow researchers to map out the entire carbon skeleton and the relative stereochemistry of cyclopenin and its derivatives. springernature.comnih.gov

Advanced Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, GC)

Advanced chromatographic techniques are fundamental for the isolation of cyclopenin from natural sources, such as Penicillium species, and for the assessment of its purity. nih.govresearchgate.netjocpr.com High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and versatility in handling non-volatile and thermally unstable compounds like cyclopenin. drawellanalytical.comrjlm.rospringernature.com

In a process known as bio-guided isolation, crude fungal extracts are first separated into fractions using methods like open column chromatography. nih.govnih.gov These fractions are then tested for biological activity, and the active fractions are further purified using preparative or semi-preparative HPLC to yield pure cyclopenin or its analogues. springernature.comnih.gov Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly effective for purifying compounds of intermediate polarity like cyclopenin. springernature.comunirioja.es

Purity assessment of the isolated cyclopenin is typically performed using analytical HPLC, often coupled with a photodiode array (PDA) detector to obtain UV spectra, which aids in peak identification and purity evaluation. nih.gov The sharpness and symmetry of a single peak at a specific retention time indicate the high purity of the compound.

Gas Chromatography (GC) is generally less suitable for a complex, non-volatile molecule like cyclopenin itself. drawellanalytical.com However, GC could be employed for the analysis of smaller, volatile derivatives or degradation products if required. For the primary tasks of isolation and purity assessment of the intact molecule, HPLC remains the superior technique. drawellanalytical.comrjlm.ro

| Technique | Application in Cyclopenin Research | Key Advantages |

| Preparative HPLC | Isolation of cyclopenin and its analogues from crude fungal extracts. nih.govresearchgate.net | High resolution, applicable to non-volatile compounds, scalable for purification. jocpr.comspringernature.com |

| Analytical HPLC | Purity assessment of isolated cyclopenin, quantification. | High sensitivity, excellent reproducibility, provides quantitative data. nih.govnih.gov |

| LC-MS | Coupling chromatography with mass spectrometry for simultaneous separation and identification. | Provides mass information for each separated peak, enhancing confidence in identification. drawellanalytical.com |

| Gas Chromatography (GC) | Analysis of volatile derivatives or related small molecules. | High separation efficiency for volatile compounds. drawellanalytical.com |

Chiral Analysis Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Chiral Phase HPLC, Mosher's Method)

Cyclopenin possesses stereogenic centers, meaning it exists as enantiomers (non-superimposable mirror images). Distinguishing between these enantiomers is critical, as they can exhibit different biological activities. wikipedia.org Chiral analysis methods are therefore essential for determining the enantiomeric purity and the absolute configuration of cyclopenin.

Chiral Phase HPLC is a powerful technique for separating enantiomers. americanpharmaceuticalreview.comopenochem.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. openochem.org This allows for the quantification of the enantiomeric excess (%ee), which is a measure of the purity of a single enantiomer. openochem.org For instance, research on cyclopenin analogues has successfully isolated and distinguished between S- and R-isomers, a process reliant on such chiral separation techniques. nih.govmdpi.com

Mosher's Method is a classic NMR-based technique used to determine the absolute configuration of chiral alcohols and amines. nih.govstackexchange.com The method involves derivatizing the chiral center of interest with both the (R)- and (S)-enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed diastereomeric center, the absolute stereochemistry (R or S) of the original molecule can be deduced. illinois.eduresearchgate.net This method provides definitive proof of the three-dimensional arrangement of atoms at a chiral center. nih.gov

Computational and Molecular Modeling Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational and molecular modeling techniques have become vital in cyclopenin research, particularly for predicting and understanding its interactions with biological targets. scirp.orgethernet.edu.et These in silico methods complement experimental data by providing insights at the atomic level. nih.gov

Molecular Docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand, such as cyclopenin) to a second molecule (a receptor, typically a protein). nih.gov In recent studies, molecular docking has been used to investigate how cyclopenin and its analogues bind to the active site of enzymes like the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.netmdpi.com The results of these simulations, often expressed as a docking score, help to explain the observed inhibitory activity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time. biotechrep.ir After docking a cyclopenin analogue into a protein's active site, MD simulations can be run to assess the stability of the binding pose. mdpi.comnih.gov For example, simulations have shown that the S-isomer of a cyclopenin derivative forms a much more stable complex with Mpro compared to the R-isomer, which was unstable and began to leave the active site during the simulation. mdpi.com This computational finding helps to explain the significant difference in biological activity observed experimentally between the two enantiomers. mdpi.com

| Computational Method | Application to Cyclopenin | Information Gained |

| Molecular Docking | Predicting the binding mode of cyclopenin analogues to the SARS-CoV-2 Mpro enzyme. nih.govresearchgate.net | Binding affinity (docking score), key amino acid interactions, potential mechanism of inhibition. mdpi.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the cyclopenin-Mpro complex over time. mdpi.comnih.gov | Stability of the binding pose, conformational changes, validation of docking results. mdpi.com |

Q & A

Q. What is the structural characterization of Cyclopenin, and how is it validated in experimental settings?

Cyclopenin (C₁₆H₁₆N₂O₃) is a spirobenzodiazepine derivative with a molecular weight of 300.32 g/mol. Structural validation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment (>98%), high-performance liquid chromatography (HPLC) with UV detection is employed, particularly critical given its racemic nature .

Q. How does Cyclopenin function as an acetylcholinesterase (AChE) inhibitor?

Cyclopenin acts as a selective, reversible AChE inhibitor with an IC₅₀ of 2.04 μM. Its mechanism involves competitive binding to the enzyme’s active site, impeding acetylcholine hydrolysis. Kinetic assays (e.g., Ellman’s method) under standardized conditions (pH 8.0, 25°C) are used to quantify inhibition, with controls for nonspecific interactions .

Q. What are the natural sources of Cyclopenin, and how is it biosynthesized?

Cyclopenin is primarily isolated from Penicillium species. It serves as an intermediate in the biosynthesis of viridicatins, a class of fungal alkaloids. Biosynthetic studies utilize isotopic labeling and gene knockout experiments to trace pathways, often revealing dependencies on nonribosomal peptide synthetases (NRPS) .

Q. What solvent systems are optimal for Cyclopenin in pharmacological assays?

Cyclopenin is soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, stock solutions in DMSO (10 mM) are recommended, with final concentrations ≤0.1% to avoid solvent toxicity. Solubility profiles should be confirmed via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Cyclopenin’s AChE inhibition?

Variability in IC₅₀ values may arise from differences in enantiomeric purity (e.g., racemic vs. (-)-enantiomer), assay conditions (pH, temperature), or enzyme sources (human vs. electric eel AChE). Methodological standardization, chiral separation techniques (e.g., chiral HPLC), and enzyme source documentation are critical for cross-study comparisons .

Q. What experimental designs are recommended to study Cyclopenin’s role in viridicatin biosynthesis?

Pathway elucidation requires metabolomic profiling (LC-MS/MS) of Penicillium cultures under varying growth conditions. Genetic approaches, such as CRISPR-Cas9-mediated gene silencing of putative NRPS genes, can identify biosynthetic bottlenecks. Time-resolved studies (PICOT framework: Population, Intervention, Comparison, Outcome, Time) are essential to map intermediate accumulation .

Q. How does the stereochemistry of Cyclopenin influence its biological activity?

The (-)-enantiomer exhibits distinct pharmacokinetic properties compared to the racemate. Chiral resolution via HPLC followed by enantiomer-specific activity assays (e.g., AChE inhibition, cytotoxicity) is necessary. Molecular docking simulations can further clarify stereochemical interactions with AChE’s catalytic triad .

Q. What strategies mitigate off-target effects when testing Cyclopenin in neuronal models?

Selectivity profiling against related enzymes (e.g., butyrylcholinesterase) and receptor panels (e.g., GPCRs) is mandatory. In silico screening (molecular dynamics simulations) and counter-screening in AChE-knockout cell lines reduce false positives. Dose-response curves with Hill slope analysis ensure specificity .

Q. How can metabolic stability of Cyclopenin be improved for in vivo studies?

Structure-activity relationship (SAR) studies focusing on substituent modifications (e.g., methyl groups, oxirane rings) enhance metabolic stability. Microsomal incubation assays (liver S9 fractions) identify degradation hotspots, while prodrug strategies (e.g., ester prodrugs) prolong systemic exposure .

Q. What analytical methods validate Cyclopenin’s purity in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) ensures specificity in plasma or tissue homogenates. Matrix-matched calibration curves and internal standards (e.g., deuterated analogs) correct for ion suppression/enhancement .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., fluorometric vs. colorimetric AChE assays) and independent synthetic batches .

- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document enantiomeric ratios and solvent histories to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.